Cas no 2287342-43-0 (6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid)

6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid structure
2287342-43-0 structure
商品名:6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid
CAS番号:2287342-43-0
MF:C10H10ClN3O3
メガワット:255.657701015472
CID:5899726
PubChem ID:165740201

6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-6750759
    • 6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid
    • 2287342-43-0
    • インチ: 1S/C10H10ClN3O3/c1-5(4-15)14-9-3-7(11)6(10(16)17)2-8(9)12-13-14/h2-3,5,15H,4H2,1H3,(H,16,17)
    • InChIKey: SFOPDVYPEUHUNS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C(=O)O)=CC2=C(C=1)N(C(C)CO)N=N2

計算された属性

  • せいみつぶんしりょう: 255.0410689g/mol
  • どういたいしつりょう: 255.0410689g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6750759-0.25g
6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid
2287342-43-0 95.0%
0.25g
$774.0 2025-03-13
Enamine
EN300-6750759-0.05g
6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid
2287342-43-0 95.0%
0.05g
$707.0 2025-03-13
Enamine
EN300-6750759-2.5g
6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid
2287342-43-0 95.0%
2.5g
$1650.0 2025-03-13
Enamine
EN300-6750759-5.0g
6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid
2287342-43-0 95.0%
5.0g
$2443.0 2025-03-13
Enamine
EN300-6750759-0.5g
6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid
2287342-43-0 95.0%
0.5g
$809.0 2025-03-13
Enamine
EN300-6750759-10.0g
6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid
2287342-43-0 95.0%
10.0g
$3622.0 2025-03-13
Enamine
EN300-6750759-0.1g
6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid
2287342-43-0 95.0%
0.1g
$741.0 2025-03-13
Enamine
EN300-6750759-1.0g
6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid
2287342-43-0 95.0%
1.0g
$842.0 2025-03-13

6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid 関連文献

6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acidに関する追加情報

6-Chloro-1-(1-Hydroxypropan-2-yl)-1H-1,2,3-Benzotriazole-5-Carboxylic Acid: A Comprehensive Overview

6-Chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid, also known by its CAS number CAS No. 2287342-43-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzotriazoles, which are widely studied for their versatile applications in various industries. The structure of this compound is characterized by a benzotriazole ring system with a chlorine substituent at the 6-position and a hydroxypropan-2-yl group attached at the 1-position. Additionally, it features a carboxylic acid group at the 5-position, which contributes to its unique chemical properties.

The benzotriazole moiety in this compound is a key structural feature that imparts stability and reactivity. Benzotriazoles are known for their ability to act as ligands in coordination chemistry, making them valuable in catalysis and metal complex formation. Recent studies have explored the potential of this compound as a ligand in transition metal complexes, particularly in the context of catalytic hydrogenation and CO₂ fixation. These applications highlight its role in advancing sustainable chemical processes.

The presence of the chlorine atom at the 6-position introduces electronic effects that influence the compound's reactivity. Chlorine substitution can enhance the compound's ability to participate in nucleophilic aromatic substitution reactions, making it a promising candidate for synthesizing derivatives with tailored functionalities. For instance, researchers have investigated its use as an intermediate in the synthesis of novel pharmaceutical agents and agrochemicals.

The hydroxypropan-2-yl group attached to the benzotriazole ring adds hydroxyl functionality, which can be exploited for further chemical transformations. This group enhances solubility and may facilitate interactions with biological systems, making it relevant for drug delivery systems and bioconjugation studies. Recent advancements in green chemistry have also focused on utilizing this compound as a building block for biodegradable polymers.

The carboxylic acid group at the 5-position plays a critical role in determining the compound's acidity and reactivity. This functional group enables the formation of salts and esters, which are essential intermediates in organic synthesis. Moreover, it contributes to the compound's ability to participate in hydrogen bonding networks, making it suitable for applications in supramolecular chemistry.

Recent research has delved into the synthesis and characterization of this compound using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These studies have provided insights into its stability under various reaction conditions and its potential for large-scale production. Additionally, computational studies have been conducted to predict its electronic properties and reactivity under different scenarios.

In terms of applications, this compound has shown promise in several areas. In materials science, it has been explored as a precursor for synthesizing metal-organic frameworks (MOFs) with enhanced catalytic activity. In pharmacology, its derivatives have been investigated for their potential as anti-inflammatory agents due to their ability to inhibit certain enzymes involved in inflammatory pathways.

Furthermore, recent environmental studies have examined the biodegradability of this compound under simulated environmental conditions. These studies aim to assess its impact on ecosystems and develop strategies for minimizing environmental risks associated with its use.

In conclusion, 6-chloro-1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in chemistry and materials science.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd